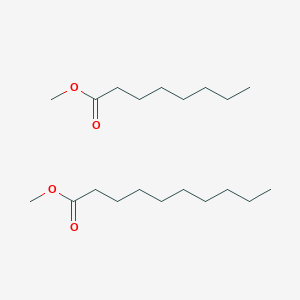

methyl decanoate;methyl octanoate

Description

Significance of Methyl Decanoate (B1226879) and Methyl Octanoate (B1194180) within the FAME Class

Within the broad category of FAMEs, methyl decanoate and methyl octanoate hold particular significance in academic research. Methyl decanoate is frequently used as a surrogate for the larger methyl esters found in biodiesel derived from sources like rapeseed and soybean. chemicalbook.comllnl.gov Its combustion properties are a key area of study, with research focusing on developing detailed chemical kinetic models to better understand and improve biofuel engine performance. researchgate.netkaust.edu.sa

Similarly, methyl octanoate is recognized for its role in biofuel research. It is used as a component in surrogate fuel models to study the kinetics of oxidation, sometimes in mixtures with other components like ethanol (B145695). sigmaaldrich.comsigmaaldrich.com Beyond biofuels, methyl octanoate is also identified as a volatile flavor component in foods such as blue cheese and soursop. sigmaaldrich.com Both methyl decanoate and methyl octanoate are found in nature; for instance, they have been reported as metabolites in Saccharomyces cerevisiae and have been identified in the aerial parts of plants like Ipomoea purpurea. chemicalbook.commdpi.comherts.ac.uk

Scope and Academic Context of Research on Methyl Decanoate and Methyl Octanoate

The academic research landscape for methyl decanoate and methyl octanoate is multifaceted. A significant portion of research is dedicated to their combustion and thermal decomposition properties, which is vital for their application as biodiesel surrogates. researchgate.netnih.gov Studies have involved experiments in jet-stirred reactors and the development of complex kinetic models to simulate their behavior under various conditions. llnl.govnih.gov For example, research on methyl decanoate combustion has led to the development of skeletal mechanisms involving hundreds of species and thousands of reactions to accurately model its behavior in engines. researchgate.netkaust.edu.sa

The thermophysical properties of these esters, such as thermal conductivity, are also a focus of academic inquiry, as this data is essential for designing equipment like heat exchangers and for combustion modeling. acs.org Furthermore, their identification in natural products and use in the flavor and fragrance industry represent another important area of study. sigmaaldrich.comthegoodscentscompany.com Methyl octanoate, for instance, is described as having a fruity, orange-like odor. nih.gov

Physicochemical Properties of Methyl Decanoate and Methyl Octanoate

Below are the detailed physicochemical properties of methyl decanoate and methyl octanoate.

Table 1: Physicochemical Properties of Methyl Decanoate

| Property | Value |

|---|---|

| Molecular Formula | C11H22O2 nih.gov |

| Molecular Weight | 186.29 g/mol nih.gov |

| Appearance | Colorless liquid chemicalbook.comnih.gov |

| Boiling Point | 224 °C chemicalbook.comnih.gov |

| Melting Point | -18 °C to -11 °C chemicalbook.comnih.gov |

| Density | 0.8730 g/mL at 20 °C nih.gov |

| Water Solubility | Insoluble chemicalbook.comsigmaaldrich.com |

| Refractive Index | 1.425 at 20°C chemicalbook.com |

| Flash Point | 94.44 °C thegoodscentscompany.com |

This table is interactive. Users can sort and filter the data.

Table 2: Physicochemical Properties of Methyl Octanoate

| Property | Value |

|---|---|

| Molecular Formula | C9H18O2 nih.gov |

| Molecular Weight | 158.24 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Boiling Point | 194-195 °C sigmaaldrich.com |

| Melting Point | -40 °C stenutz.eu |

| Density | 0.877 g/mL at 25 °C sigmaaldrich.com |

| Water Solubility | Insoluble sigmaaldrich.comsolubilityofthings.com |

| Refractive Index | 1.417 at 20°C sigmaaldrich.com |

| Flash Point | 72.78 °C thegoodscentscompany.com |

This table is interactive. Users can sort and filter the data.

Compound Names Mentioned in This Article

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Methyl Decanoate |

| Methyl Octanoate |

| Ethanol |

| Carbon Monoxide |

| Formaldehyde |

| Ketene |

| n-dodecane |

| ethylene |

| 1-nonene |

| methyl-2-propenoate |

| methyl-8-nonenoate |

| acetaldehyde |

| 1-butene |

| 1,3-butadiene |

| 1,3-cyclopentadiene |

| benzene |

| toluene |

| indene |

| naphthalene |

| n-octanoic acid |

| operculinic acid E |

| hexadecanoic acid methyl ester |

| 9,12-octadecadienoic acid (Z,Z)-, methyl ester |

| 5-5'-dehydrodiferulic acid |

| 3,7-dimethylquercetin |

| 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone |

| tangeretin |

Properties

CAS No. |

67762-39-4 |

|---|---|

Molecular Formula |

C20H40O4 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

methyl decanoate;methyl octanoate |

InChI |

InChI=1S/C11H22O2.C9H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2;1-3-4-5-6-7-8-9(10)11-2/h3-10H2,1-2H3;3-8H2,1-2H3 |

InChI Key |

YJBSVLMGKHFEAY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Methyl Decanoate and Methyl Octanoate

Natural Occurrence and Biological Sources

Methyl decanoate (B1226879) and methyl octanoate (B1194180) are found in a variety of natural sources, contributing to the chemical composition of floral scents, fermented products, and various plant tissues.

Presence in Angiosperm Floral Volatiles

Floral volatiles are crucial for plant-pollinator interactions, and fatty acid derivatives, including methyl esters, are among the compounds that constitute these complex scents. nozomiscience.org Research has specifically identified methyl decanoate and methyl octanoate in the floral volatiles of certain angiosperms.

In a study of wild Clematis species and their cultivars, both methyl octanoate and methyl decanoate were detected. nozomiscience.orgacs.orgacs.org Notably, higher emission rates of these two compounds were observed in the flowers of the wild species Clematis finetiana (W4). nozomiscience.orgacs.org The presence of these methylated compounds suggests the involvement of O-methyltransferases (OMTs) and SABATH methyltransferase enzymes in their formation within the flowers. nozomiscience.org The biosynthesis of methyl esters like methyl benzoate (B1203000) in snapdragon flowers is known to be regulated by the availability of the substrate and the activity of specific methyltransferases. researchgate.net Similarly, in the night-blooming water lily Victoria cruziana, methyl hexanoate (B1226103) biosynthesis is attributed to SABATH methyltransferases, which could also be involved in the formation of other fatty acid methyl esters. nih.govresearchgate.net

The following table summarizes the detection of methyl decanoate and methyl octanoate in the floral volatiles of selected Clematis species.

Table 1: Emission Rates of Methyl Octanoate and Methyl Decanoate in Clematis Species

| Species/Cultivar Code | Species Name | Methyl Octanoate (ng/g/h) | Methyl Decanoate (ng/g/h) |

|---|---|---|---|

| W4 | Clematis finetiana | High | High |

| C1 | Cultivar | Detected | Detected |

| C3 | Cultivar | Detected | Detected |

| C5 | Cultivar | Detected | Detected |

Data derived from studies on floral volatiles in Clematis species. nozomiscience.orgacs.org

Production during Microbial Fermentation

Microbial fermentation, particularly in the context of wine production, is a significant source of methyl decanoate and methyl octanoate. The yeast Saccharomyces cerevisiae produces a wide array of volatile compounds during alcoholic fermentation, including various esters that contribute to the final aroma of the beverage. researchgate.net

During wine fermentation, medium-chain fatty acids (MCFAs) such as octanoic acid and decanoic acid are produced by the yeast as by-products of lipid synthesis. researchgate.net These MCFAs can be toxic to the yeast, and one of the detoxification mechanisms involves their conversion into less harmful ethyl and methyl esters. researchgate.net The formation of ethyl esters, such as ethyl octanoate and ethyl decanoate, is well-documented and is influenced by factors like fermentation temperature and the availability of precursor fatty acids. The synthesis of these esters is catalyzed by alcohol acyltransferases. researchgate.net While the focus is often on ethyl esters, the formation of methyl esters also occurs.

A study on the fermentation of Carménère wine at different temperatures showed the presence of both methyl octanoate and methyl decanoate. The production of these esters is part of the broader metabolic activity of yeast, which includes the synthesis of a range of fatty acid methyl esters (FAMEs).

The table below shows the presence of methyl decanoate and methyl octanoate identified in wine fermentation processes.

Table 2: Identification of Methyl Esters in Wine Fermentation

| Fermentation Context | Yeast Species | Compound Identified |

|---|---|---|

| Carménère Wine | Saccharomyces cerevisiae | Methyl Octanoate |

| Carménère Wine | Saccharomyces cerevisiae | Methyl Decanoate |

Data based on analysis of fatty acid methyl esters during alcoholic wine fermentation.

Identification in Plant Extracts

Methyl decanoate and methyl octanoate have been identified in the extracts of various plants, indicating their synthesis and storage within plant tissues.

Analysis of the volatile extracts of Achillea millefolium (yarrow) has shown the presence of methyl decanoate. Similarly, Astragalus mongholicus is another plant species where methyl decanoate has been naturally found. In the case of Ipomoea purpurea, a member of the Convolvulaceae family, both methyl n-octanoate and methyl n-decanoate have been reported as derivatives from the hydrolysis of resinous compounds characteristic of this plant family.

Furthermore, a study on the volatile compounds of the exotic Colombian fruit Borojó (Alibertia patinoi) revealed that the overripe fruit has a high concentration of fatty acid methyl esters, with methyl hexanoate and methyl octanoate being the main components. The presence of methyl octanoate was confirmed in both static headspace and headspace solid-phase microextraction analyses of the fruit.

The following table summarizes the plant species in which methyl decanoate and/or methyl octanoate have been identified.

Table 3: Plant Sources of Methyl Decanoate and Methyl Octanoate

| Plant Species | Common Name | Compound(s) Identified | Plant Part |

|---|---|---|---|

| Alibertia patinoi | Borojó | Methyl Octanoate | Fruit |

| Astragalus mongholicus | Mongolian Milkvetch | Methyl Decanoate | Not specified |

| Achillea millefolium | Yarrow | Methyl Decanoate | Flowering aerial parts |

| Ipomoea purpurea | Morning Glory | Methyl Octanoate, Methyl Decanoate | Aerial parts |

Information compiled from phytochemical analyses of the respective plants.

Formation in Specific Organisms and Tissues

The production of fatty acid methyl esters, including methyl decanoate and methyl octanoate, is not limited to higher plants and yeast but also occurs in other organisms such as microalgae. The microalgal strain Thraustochytrium is known to produce docosahexaenoic acid (DHA), and in vitro assays have demonstrated its capability to synthesize fatty acids from acetyl-CoA. The analysis of fatty acids in microalgae often involves their conversion to FAMEs for gas chromatography, indicating the presence of the precursor fatty acids for methyl decanoate and methyl octanoate. Microalgae are considered promising sources for biodiesel, which is primarily composed of FAMEs.

Metabolic Pathways and Enzymatic Conversion

The biosynthesis of methyl decanoate and methyl octanoate is intrinsically linked to the broader pathways of fatty acid and lipid metabolism. These esters are formed through the enzymatic modification of their corresponding fatty acids.

Involvement in Fatty Acid Metabolism and Lipid Metabolism Pathways

Fatty acid methyl esters are derived from fatty acids through a process called transesterification or esterification. In biological systems, this conversion is catalyzed by enzymes. The synthesis of the precursor fatty acids, octanoic acid (C8:0) and decanoic acid (C10:0), occurs through the fatty acid synthase (FAS) pathway. In microalgae and plants, this process takes place in the plastids, starting from acetyl-CoA.

Once synthesized, these medium-chain fatty acids can be incorporated into various lipids or can be substrates for further enzymatic reactions. The formation of methyl esters from free fatty acids can be catalyzed by specific methyltransferases. For instance, research on Mycobacterium has pointed to the enzymatic synthesis of fatty acid methyl esters through carboxyl group alkylation. In plants, SABATH methyltransferases are responsible for methylating a variety of small molecules, including fatty acids, to produce volatile esters. nih.gov

The production of FAMEs is a key step in the analysis of lipid profiles and is also a central process in the production of biodiesel from biological sources like vegetable oils and animal fats. In a biomedical context, the analysis of FAMEs helps in understanding lipid metabolism and its alterations in various health conditions. Studies have shown that fatty acid esters can influence metabolic pathways; for example, they can act as signaling molecules and activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which play a role in the control of metabolic pathways. The metabolism of topically applied fatty acid methyl esters in mouse epidermis has demonstrated that these esters can penetrate cells, enter into metabolic pathways, and modify endogenous epidermal lipids.

The general pathway involves the activation of the fatty acid to its acyl-CoA derivative, which can then be esterified with an alcohol. In the case of methyl esters, methanol (B129727) is the alcohol, and the reaction can be catalyzed by lipases or other ester-forming enzymes.

The table below lists the key metabolic processes and enzymes involved in the formation of methyl decanoate and methyl octanoate.

Table 4: Metabolic Processes and Enzymes in the Formation of Methyl Decanoate and Methyl Octanoate

| Metabolic Process | Key Enzymes/Enzyme Families | Precursors | Products |

|---|---|---|---|

| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Octanoic acid, Decanoic acid |

| Esterification/Methylation | Methyltransferases (e.g., SABATH), Lipases | Octanoic acid, Decanoic acid, S-adenosyl-methionine (as methyl donor) or Methanol | Methyl octanoate, Methyl decanoate |

| Lipid Metabolism | Acyl-CoA Synthetases, Acyltransferases | Fatty acids, Acyl-CoAs | Complex lipids, Esters |

This table provides a generalized overview of the metabolic context for the biosynthesis of methyl decanoate and methyl octanoate.

Role in Enzyme Interactions and Broader Biochemical Processes

While methyl decanoate and methyl octanoate are recognized as metabolites in various organisms, including being produced by Saccharomyces cerevisiae (yeast), detailed research on their specific roles in direct enzyme interactions and broader biochemical processes is limited. nih.govnih.gov As esters of medium-chain fatty acids, their biochemical significance is often considered in the context of their precursors, decanoic and octanoic acid, and their metabolic breakdown products.

In a broader sense, these methyl esters are part of the vast network of cellular lipids and their derivatives. They can be utilized as a source of carbon and energy by various microorganisms. The initial step in their assimilation often involves enzymatic hydrolysis by esterases to release methanol and the corresponding fatty acid (decanoic or octanoic acid). These fatty acids can then enter central metabolic pathways, such as β-oxidation, to generate acetyl-CoA, which fuels the citric acid cycle for energy production.

Their presence as volatile organic compounds in plants, contributing to floral scent, suggests a primary role in ecological interactions, such as attracting pollinators. mdpi.com While this is a critical biological function, it is an indirect interaction with the biochemistry of other organisms. Further research is needed to elucidate more direct and specific enzymatic and regulatory roles of methyl decanoate and methyl octanoate within the cells that produce them.

ω-Oxidation Pathway in Biotransformation Processes

While β-oxidation is the primary degradation pathway for fatty acids, the ω-oxidation pathway serves as an alternative route, particularly for medium-chain fatty acids like decanoic and octanoic acid, the parent acids of methyl decanoate and methyl octanoate. osti.govrsc.orgkaust.edu.sa This pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells in vertebrates. rsc.org

The ω-oxidation pathway becomes more significant when β-oxidation is defective. osti.gov The process involves three key steps:

Hydroxylation: The terminal methyl group (the ω-carbon) of the fatty acid is hydroxylated to form a primary alcohol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes and requires NADPH as a cofactor. rsc.org

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, with NAD+ acting as the electron acceptor. rsc.org

Oxidation to a Dicarboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again using NAD+ as the oxidant. This results in the formation of a dicarboxylic acid. rsc.org

The resulting dicarboxylic acids are more water-soluble and can be further metabolized via β-oxidation from either end of the molecule or be excreted. nih.gov This pathway is not only a means of fatty acid catabolism but also plays a role in the production of signaling molecules and biopolyesters in some organisms. rsc.org

Correlation with Nucleotide Metabolism in Fermentation Systems

Direct evidence specifically linking methyl decanoate and methyl octanoate to nucleotide metabolism in fermentation systems is not well-documented in current scientific literature. However, we can infer potential indirect correlations through the central metabolic pathways that are active during fermentation.

Fermentation is a metabolic process that produces ATP in the absence of oxygen. wikipedia.org During fermentation by organisms like Saccharomyces cerevisiae, glucose is metabolized through glycolysis to pyruvate (B1213749). This process generates ATP, the primary energy currency of the cell, which is a nucleotide (adenosine triphosphate). wikipedia.orgncert.nic.in

Since the breakdown of methyl decanoate and methyl octanoate (following hydrolysis to their respective fatty acids) can feed into central metabolic pathways that produce ATP and other essential precursors, there is an indirect link to the energy-dependent processes of nucleotide synthesis. However, a direct regulatory role or correlation between the presence of these specific methyl esters and the modulation of nucleotide metabolic pathways during fermentation has yet to be established.

Putative Biosynthetic Pathways of Floral Volatiles involving Methylation Enzymes (e.g., O-methyltransferases, SABATH enzymes)

Methyl decanoate and methyl octanoate are known components of floral volatiles in some plant species, contributing to their characteristic scent. mdpi.com The biosynthesis of these volatile esters is believed to occur through the action of specific methylation enzymes.

The key enzymes implicated in this process belong to the SABATH family of methyltransferases . nih.govnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a small molecule substrate, in this case, the carboxyl group of decanoic acid or octanoic acid. nih.gov

The general reaction is as follows:

Decanoic acid + S-adenosyl-L-methionine → Methyl decanoate + S-adenosyl-L-homocysteine Octanoic acid + S-adenosyl-L-methionine → Methyl octanoate + S-adenosyl-L-homocysteine

While many SABATH methyltransferases have been characterized for their activity on aromatic compounds like salicylic (B10762653) acid and benzoic acid, the specific enzymes responsible for the methylation of medium-chain fatty acids like decanoate and octanoate are less studied. nih.gov However, the diversity within the SABATH family suggests that different members have evolved to accept a wide range of substrates. The expression of these enzymes in floral tissues and at specific developmental stages would be tightly regulated to control the emission of scent.

Peroxy Radical Unimolecular Reaction Pathways in Oxidation Kinetics

The oxidation of fatty acid methyl esters, including methyl decanoate and methyl octanoate, is a critical process in combustion and atmospheric chemistry, and it proceeds through complex radical chain reactions. A key aspect of this is the unimolecular reactions of peroxy radicals (ROO•), which are formed by the addition of molecular oxygen to alkyl radicals.

Isomerization (H-atom shift): An intramolecular hydrogen atom transfer from a carbon atom to the peroxy radical moiety, forming a hydroperoxy alkyl radical (•QOOH). The rate of this reaction is highly dependent on the structure of the transition state ring.

Concerted Elimination: Some peroxy radicals can undergo concerted reactions to eliminate smaller, stable molecules.

Decomposition: At higher temperatures, the peroxy radicals can decompose back to the initial alkyl radical and O2.

For methyl decanoate, kinetic models include numerous elementary reactions describing its oxidation. osti.govllnl.gov Similarly, for methyl octanoate, detailed kinetic models with hundreds of species and thousands of reactions have been developed to predict its oxidation behavior under various conditions. kaust.edu.sakaust.edu.saresearchgate.net These models show that the formation of various oxygenated intermediates is a result of these complex peroxy radical unimolecular reactions. researchgate.net

Quantum chemical calculations on simpler methyl peroxy radicals show that concerted H-atom shift and O2 addition pathways can be thermodynamically favorable. rsc.org These fundamental studies provide a basis for understanding the more complex reaction pathways of larger methyl esters like methyl decanoate and methyl octanoate.

Link between Fatty Acid and Lipoic Acid Synthetic Pathways

A fascinating intersection of metabolic pathways is the link between fatty acid synthesis and the biosynthesis of lipoic acid, an essential cofactor for several key enzymatic complexes in central metabolism. This connection is particularly relevant to octanoate, the precursor acid to methyl octanoate.

The de novo synthesis of lipoic acid utilizes an eight-carbon fatty acid, octanoic acid, as its starting point. Specifically, it is the octanoyl group attached to an acyl carrier protein (ACP), forming octanoyl-ACP , that is the direct precursor. Octanoyl-ACP is an intermediate in the mitochondrial fatty acid synthesis (FASII) pathway.

The biosynthesis of lipoic acid from octanoyl-ACP involves two main steps:

Octanoyl Transfer: The octanoyl group is transferred from ACP to a specific lysine (B10760008) residue on the lipoyl domains of its target enzymes (e.g., pyruvate dehydrogenase complex). This reaction is catalyzed by an octanoyltransferase.

Sulfur Insertion: Two sulfur atoms are inserted into the octanoyl chain at carbons 6 and 8 by the enzyme lipoate synthase, a radical SAM enzyme, to form the di-thiolane ring characteristic of lipoic acid.

Therefore, the availability of octanoyl-ACP from the fatty acid synthesis pathway is a prerequisite for lipoic acid synthesis. This provides a direct biochemical link between the metabolism of an eight-carbon fatty acid and the production of a vital enzyme cofactor. While this pathway directly involves octanoate, and thus is related to methyl octanoate, a similar direct link for decanoate in a major metabolic pathway is not as well established.

Enzymatic and Chemical Synthesis Methodologies

Enzymatic Synthesis Approaches

Enzymatic synthesis predominantly utilizes lipases and peroxygenases to catalyze the formation of these methyl esters. These biocatalysts offer a green and sustainable alternative to traditional chemical synthesis.

Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides and can also be used for esterification and transesterification reactions in non-aqueous environments. nih.gov Their utility in producing methyl esters like methyl decanoate (B1226879) and methyl octanoate (B1194180) is well-documented.

Candida antarctica lipase (B570770) B (CALB) is a widely used and highly stable enzyme in biocatalysis. nih.govnih.gov Its immobilization on various supports enhances its stability and allows for its reuse, making it a cost-effective option for industrial applications. mdpi.comrsc.org Immobilized CALB is effective in both hydrolysis and esterification reactions. nih.govnih.gov For instance, it can catalyze the hydrolysis of esters and is also employed in the esterification of fatty acids with alcohols to produce esters. researchgate.netmdpi.com The enzyme exhibits high activity over a range of pH and temperatures, particularly when immobilized. mdpi.com For example, CALB immobilized on a silica-lignin matrix showed maximum activity at pH 8 and 40°C. mdpi.com

The general mechanism for lipase-catalyzed esterification follows a ping-pong bi-bi mechanism, where the fatty acid first binds to the enzyme, followed by the release of water, and then the alcohol binds to the acylated enzyme to form the ester. nih.gov

Table 1: Properties of Immobilized Candida antarctica Lipase B (CALB)

| Property | Observation | Reference |

|---|---|---|

| Optimal pH | 8 | mdpi.com |

| Optimal Temperature | 40°C | mdpi.com |

| Stability | Retains over 80% activity after 20 reaction cycles | mdpi.com |

| Mechanism | Ping-pong bi-bi | nih.gov |

Transesterification, or alcoholysis, is a common method for producing fatty acid methyl esters (FAMEs), including methyl decanoate and methyl octanoate. nih.govyoutube.com This process involves the reaction of a triglyceride with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield FAMEs and glycerol. nih.gov Lipases are effective biocatalysts for transesterification, offering a greener alternative to chemical catalysts like sodium hydroxide (B78521). youtube.comresearchgate.net

Lipase-catalyzed transesterification can be carried out using various forms of the enzyme, including immobilized versions to improve reusability and process efficiency. nih.gov For example, lipase from Pseudomonas cepacia has been immobilized on metal-organic frameworks for biodiesel production through transesterification. acs.org In a model system, lipase was shown to effectively catalyze the transesterification of methyl laurate and oleyl alcohol within cellulose-coated oil-in-water emulsion particles, demonstrating the feasibility of this reaction in an aqueous-dominant medium. nih.gov The use of innovative supports like electrospun polyhydroxybutyrate (B1163853) (PHB) nanofibers is also an area of active research for immobilizing lipases for efficient transesterification.

The application of microwave irradiation in enzymatic esterification has been shown to significantly accelerate the reaction, leading to shorter reaction times and higher yields compared to conventional heating methods. asianpubs.orgnih.govacs.org This technique has been successfully applied to the synthesis of various fatty acid esters. nih.gov

In the synthesis of fatty acid sugar esters, microwave heating in combination with a biphasic solvent system containing an ionic liquid demonstrated that Novozym 435 (an immobilized form of CALB) could achieve a 90% conversion of oleic acid in just 30 minutes. asianpubs.orgresearchgate.net Similarly, the microwave-assisted enzymatic synthesis of emollient esters like isopropyl myristate and isopropyl palmitate showed that high conversions could be achieved in as little as 5 minutes, saving significant processing time and energy. nih.govacs.org While specific data on methyl decanoate and methyl octanoate is limited, the principle is directly applicable to their synthesis from the corresponding fatty acids and methanol.

Table 2: Comparison of Conventional vs. Microwave-Assisted Enzymatic Esterification

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Can take several hours (e.g., 360 min) | Significantly reduced (e.g., 5-70 min) | nih.gov |

| Energy Consumption | Higher | Lower | nih.gov |

| Ester Conversion | High | Comparable or higher | nih.govacs.org |

The substrate specificity of lipases is a crucial factor in the production of specific methyl esters. This specificity is determined by the shape and physicochemical properties of the enzyme's binding site. mdpi.comnih.gov Lipases can be categorized based on the geometry of their binding sites, which can be crevice-like, funnel-like, or tunnel-like. mdpi.comnih.gov

Different lipases exhibit varying preferences for fatty acids of different chain lengths. mdpi.com For instance, studies on recombinant Candida rugosa lipase isozymes showed that LIP1 had the highest catalytic efficiency for the production of fatty acid methyl esters from soybean oil. nih.gov Research on Candida antarctica lipase B has shown a 10-fold change in substrate specificity when moving from heptane (B126788) to acetonitrile (B52724) as the solvent, highlighting the influence of the reaction medium on enzyme performance. nih.gov Specifically, the Vm/Km value for ethyl octanoate was compared to that of octanoic acid, indicating differential selectivity. nih.gov Some lipase variants have been shown to have a broad chain length spectrum, being able to convert fatty acid methyl esters ranging from C5 to C14. tudelft.nl This broad specificity can be advantageous for the production of a range of methyl esters, including methyl octanoate and methyl decanoate.

Unspecific peroxygenases (UPOs, EC 1.11.2.1) represent another class of enzymes with significant potential for fatty acid valorization. tudelft.nllivescience.iocsic.es These enzymes can catalyze the selective oxyfunctionalization of fatty acids and their esters, introducing new functional groups into the hydrocarbon chain. tudelft.nlresearchgate.net

A mutant peroxygenase, AaeUPO-Fett, has been demonstrated to selectively hydroxylate fatty acid methyl esters, such as methyl decanoate. tudelft.nlresearchgate.net This initial hydroxylation step opens up pathways for further enzymatic transformations. For example, a multi-enzymatic cascade has been developed to convert methyl decanoate into (S)-2-nonanol. researchgate.net In this cascade, AaeUPO-Fett first hydroxylates methyl decanoate, which is then further converted through the action of other enzymes. researchgate.net Another demonstrated cascade involves the conversion of methyl decanoate to methyl 8-(acetyloxy)octanoate. researchgate.net These enzymatic cascades showcase the potential to produce a variety of valuable chemicals from fatty acid esters.

Table 3: Enzymatic Cascade for the Conversion of Methyl Decanoate

| Starting Material | Key Enzyme(s) | Product(s) | Reference |

|---|---|---|---|

| Methyl Decanoate | AaeUPO-Fett, SyADH, BVMOAfl838 | Methyl 8-(acetyloxy)octanoate | researchgate.net |

Protein Engineering of ω-Transaminases for Synthesis of Octanoate Derivatives

ω-Transaminases (ω-TAs) are powerful biocatalysts for manufacturing chiral amines, which are crucial pharmaceutical building blocks, by converting ketones into amines. mdpi.comfrontiersin.org These pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes catalyze the reversible transfer of an amino group from a donor to an acceptor. frontiersin.org A significant limitation of many wild-type ω-TAs is their narrow substrate scope, often restricted to smaller molecules. nih.govnih.gov

Protein engineering has become a critical tool to overcome this challenge. mdpi.com By modifying the active site of the enzyme, its substrate-binding pocket can be enlarged to accommodate bulkier substrates, such as those required for producing octanoate derivatives. nih.govnih.gov For instance, researchers have successfully engineered an (S)-selective ω-TA from Ochrobactrum anthropi (OATA). Through site-directed mutagenesis of residues in the active site, variants were created with significantly improved activity towards α-keto acids larger than pyruvate (B1213749). nih.govnih.gov The L57A variant, for example, showed a 48-fold increase in activity for 2-oxopentanoic acid, demonstrating the potential for creating variants that can handle even larger substrates relevant to octanoate structures. nih.govnih.gov This approach of rational design, guided by computational modeling, allows for the targeted modification of enzymes to enhance their catalytic efficiency and expand their utility for synthesizing complex chemical compounds. frontiersin.orgalmacgroup.com

| Enzyme Variant | Substrate | Fold Increase in Activity | Reference |

| OATA L57A | 2-Oxopentanoic acid | 48x | nih.govnih.gov |

| OATA L57A | L-Norvaline | 56x | nih.govnih.gov |

Chemical Synthesis Methodologies

Conventional chemical synthesis remains a primary route for producing methyl decanoate and methyl octanoate, utilizing well-understood reactions like esterification and transesterification.

Direct esterification involves the reaction of a carboxylic acid (decanoic acid or octanoic acid) with an alcohol (methanol) in the presence of a catalyst to form the corresponding ester and water. youtube.com This reaction is reversible, so strategies are often employed to remove water and drive the reaction towards the product side. scirp.org

The process is relatively slow and typically requires a catalyst. scirp.org Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are effective for the esterification of decanoic acid. researchgate.net Kinetic studies on the esterification of medium-chain fatty acids, including octanoic and decanoic acids, have been performed to optimize reaction conditions such as temperature and molar ratios of reactants. scirp.orgresearchgate.net For example, research on the esterification of decanoic acid with ethanol (B145695) using Amberlyst-15 identified optimal conditions of a 1:7 molar ratio (acid to alcohol) at 348 K. researchgate.net

Transesterification is the most common method for producing biodiesel, which is a mixture of fatty acid methyl esters. nih.govyoutube.com In this process, triglycerides (the primary components of vegetable oils and animal fats) react with a short-chain alcohol, typically methanol, in the presence of a catalyst. mdpi.comnih.gov The reaction proceeds in a stepwise manner, converting triglycerides first to diglycerides, then to monoglycerides, and finally to glycerol, releasing one methyl ester molecule at each step. nih.gov

Reactive distillation is an advanced process that combines chemical reaction and distillation in a single unit. This integration can improve conversion, simplify downstream processing, and reduce energy costs. researchgate.net However, the synthesis of methyl decanoate via reactive distillation presents significant challenges. researchgate.netresearcher.life The wide difference in boiling points between methanol and decanoic acid makes it difficult to maintain both reactants in the reaction zone of the distillation column. researchgate.netbrad.ac.uk

To address this, various configurations have been studied, including the semi-batch distillation column (SBD) and the integrated conventional batch distillation column (i-CBD). brad.ac.uk Research shows that the performance of these systems depends on the feed composition. The i-CBD column performs better in terms of energy consumption and production time when excess methanol is used, while the SBD column is more efficient when the reactants are in equimolar amounts. researcher.lifebrad.ac.uk These systems aim to overcome the equilibrium limitations of the esterification reaction to achieve high product purity and conversion. researchgate.netresearchgate.net

| Reactive Distillation Column | Optimal Condition | Advantage | Reference |

| i-CBD | Excess Methanol in Feed | Better performance, maximum energy savings | brad.ac.uk |

| SBD | Equimolar Reactants in Feed | Better performance than i-CBD | brad.ac.uk |

Biotechnological Production Platforms

Biotechnological routes offer a renewable alternative to chemical synthesis, leveraging microbial metabolism to produce valuable chemicals.

Certain microorganisms are known to produce glycolipids, which are surface-active compounds composed of a carbohydrate linked to lipid chains. researchgate.net Mannosylerythritol lipids (MELs) are a prominent class of glycolipids produced by yeasts like Pseudozyma and fungi such as Ustilago maydis. researchgate.netinternationalscholarsjournals.com These MELs contain fatty acids, primarily medium and long-chain fatty acids, as part of their structure. researchgate.net

Genetically Modified Microorganisms for Methyl Ketone Production (via methyl decanoate as intermediate)

The industrial production of methyl ketones, which have significant applications in the fragrance, flavor, and biofuel industries, has traditionally relied on chemical synthesis. researchgate.netnih.gov However, recent advancements in metabolic engineering have enabled the development of microbial platforms for their sustainable production. nih.gov Genetically modified microorganisms, particularly Escherichia coli and Pseudomonas taiwanensis, have been engineered to produce medium-chain methyl ketones by leveraging and redirecting their native fatty acid metabolism. researchgate.netnih.gov In these engineered pathways, intermediates of fatty acid synthesis, such as β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs) or β-ketoacyl-Coenzyme A (β-ketoacyl-CoAs), serve as the direct precursors to methyl ketones. For instance, a C10 intermediate like 3-oxodecanoyl-ACP is the precursor for the C9 methyl ketone, 2-nonanone.

The core strategy involves creating a functional biosynthetic pathway that channels intermediates from the fatty acid cycle towards methyl ketone synthesis. researchgate.netnih.gov A common approach, first demonstrated in E. coli, involves the overexpression of two key enzymes originally identified in wild tomato (Solanum habrochaites): a β-ketoacyl-ACP thioesterase (encoded by shmks2) and a β-keto acid decarboxylase (encoded by shmks1). researchgate.netnih.govnih.gov The thioesterase hydrolyzes the β-ketoacyl-ACP to release a free β-keto acid, which is then decarboxylated by the second enzyme to form the final methyl ketone product. researchgate.netnih.gov

Further enhancements to this pathway in E. coli have been achieved through extensive metabolic engineering. researchgate.net One successful strategy involved re-engineering the β-oxidation pathway to promote the accumulation of β-ketoacyl-CoA thioesters. nih.gov This was accomplished by overexpressing a heterologous acyl-CoA oxidase and the native E. coli gene fadB, while deleting fadA to block the subsequent step in β-oxidation. nih.govdntb.gov.ua Interestingly, researchers discovered that the native E. coli thioesterase, FadM, was highly effective at hydrolyzing these β-ketoacyl-CoA intermediates, outperforming the plant-derived MKS2 enzyme in some contexts. nih.govresearchgate.net

To further boost production titers, engineers have implemented several additional modifications. Deleting competing metabolic pathways that lead to the formation of fermentation byproducts like ethanol, lactate, and acetate (B1210297) helps redirect carbon flux toward methyl ketone synthesis. researchgate.netnih.gov Other strategies include balancing the expression of key fatty acid regulatory and transport proteins (FadR and FadD), consolidating the necessary genes onto a single plasmid, and optimizing codon usage for heterologous genes. lbl.gov These combined efforts have led to substantial increases in methyl ketone production, with titers reaching several grams per liter in fed-batch fermentations. researchgate.netlbl.gov

The success of these strategies has been extended to other microbial hosts. Pseudomonas taiwanensis VLB120, known for its high tolerance to organic solvents and efficient redox cofactor regeneration, has emerged as a particularly promising chassis for methyl ketone production. nih.govbiorxiv.org By implementing similar pathway engineering strategies, researchers have achieved even higher titers and yields in this organism compared to early E. coli strains. biorxiv.org

The table below summarizes key research findings on methyl ketone production using genetically modified microorganisms.

| Microorganism | Key Genetic Modifications / Overexpressed Genes | Culture Conditions | Resulting Methyl Ketone(s) | Titer Achieved | Reference(s) |

| Escherichia coli MG1655 | Overexpression of shmks1 & shmks2 from S. habrochaites. | Flask experiments | 2-nonanone, 2-undecanone, 2-tridecanone | ~6 mg/L | researchgate.netnih.gov |

| E. coli MG1655 | Deletion of adhE, ldhA, poxB, pta; Overexpression of shmks1 & shmks2. | Optimized oxygen levels | 2-nonanone, 2-undecanone, 2-tridecanone | ~500 mg/L | researchgate.netnih.gov |

| E. coli | Re-engineered β-oxidation (fadB, acyl-CoA oxidase overexpression; fadA deletion); Overexpression of fadM. | Fed-batch glucose fermentation | C11-C15 methyl ketones | 3.4 g/L | researchgate.netlbl.gov |

| E. coli | Overexpression of fadR, fadD; Pathway gene consolidation. | Fed-batch fermentation (~45h) | C11-C15 methyl ketones | 3.4 g/L (~40% of max. theoretical yield) | researchgate.netlbl.gov |

| Pseudomonas taiwanensis VLB120 | Implementation of E. coli pathway (truncated β-oxidation). | Fed-batch fermentation | Methyl ketones | 2.1 g/L | biorxiv.org |

| P. taiwanensis VLB120 Δ6 pProd | Deletion of competing pathways (fadA2, tesB, pha operon). | Fed-batch fermentation with in-situ extraction | Methyl ketones | 9.8 g/L (53% of max. theoretical yield) | nih.govbiorxiv.org |

Analytical Chemistry in Research on Methyl Decanoate and Methyl Octanoate

Chromatographic Techniques for Identification and Quantification

Chromatography, particularly gas-phase separation, stands as the cornerstone for analyzing methyl decanoate (B1226879) and methyl octanoate (B1194180). These methods leverage the volatility of these esters, which are often derived from less volatile fatty acids to facilitate analysis. gcms.czrestek.com The conversion of fatty acids to their corresponding methyl esters (FAMEs) is a standard derivatization procedure that increases volatility and improves peak shape, leading to more accurate and reliable analytical data. restek.coms4science.at

Gas Chromatography (GC) and High-Resolution GC

Gas chromatography is a premier technique for the analysis of FAMEs, including methyl octanoate and methyl decanoate. restek.com The use of high-resolution capillary columns, as opposed to older packed column technology, provides significantly more efficient separations, which is crucial when dealing with complex mixtures of fatty acids. gcms.czrestek.com Capillary columns with polyethylene (B3416737) glycol (Carbowax-type) or highly polar biscyanopropyl stationary phases are commonly employed to resolve a wide range of saturated and unsaturated FAMEs. restek.coms4science.at

The combination of Gas Chromatography with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful approach for FAME analysis.

GC-FID: This configuration is a robust and widely used method for the quantitative analysis of FAMEs. s4science.atnih.gov The FID provides high sensitivity and a linear response over a wide concentration range, making it ideal for determining the amount of each ester present in a sample. s4science.at While primarily quantitative, retention time data from GC-FID can be used for identification by comparing it to known standards. thermofisher.com For instance, in a GC-FID analysis using a metal column, methyl octanoate and methyl decanoate showed distinct retention times. thermofisher.com

GC-MS: This is the gold standard for the identification of compounds. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound, which acts as a chemical fingerprint. researchgate.net In one study, GC-MS was used to analyze extracts from a hydrolyzed protein, successfully identifying methyl octanoate, with the resulting mass spectrum being identical to the one in the NIST library. researchgate.net This method is particularly advantageous for analyzing complex biological samples where definitive identification is crucial. nih.gov GC-MS is also integral to metabolomics, where it is used to identify and quantify a broad range of small molecules, including FAMEs. nih.gov

The table below presents retention data for methyl octanoate and methyl decanoate from GC-based analyses.

| Compound | Retention Time (min) thermofisher.com | Kovats Retention Index nih.gov |

| Methyl octanoate | 3.01 | 1083 |

| Methyl decanoate | 3.76 | 1282 |

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an enhanced level of selectivity and sensitivity for identifying metabolites in complex samples. nih.gov This technique involves multiple stages of mass analysis, which helps to reduce chemical noise and differentiate target compounds from matrix interferences. nih.gov

A study focused on developing a rapid and green analytical method for FAMEs in aqueous samples utilized headspace solid-phase microextraction (SPME) followed by GC-MS/MS. nih.gov This approach allowed for the successful determination of 24 different FAMEs, including methyl octanoate and methyl decanoate. The method was validated over a wide concentration range, demonstrating its robustness for quantitative analysis. nih.gov The limits of detection (LOD) and quantification (LOQ) for both compounds were determined, highlighting the sensitivity of the technique. nih.gov

The table below shows the validation parameters for the GC-MS/MS analysis of methyl octanoate and methyl decanoate in aqueous samples. nih.gov

| Compound | Calibration Range (ng L⁻¹) | R² | LOD (ng L⁻¹) | LOQ (ng L⁻¹) |

| Methyl octanoate | 10–1,500 | 0.9989 | 1 | 4 |

| Methyl decanoate | 10–1,500 | 0.9984 | 1 | 4 |

Gas chromatography coupled with tandem differential mobility spectrometry (GC-tandem DMS) introduces an additional dimension of separation based on the mobility of ions in an electric field. nih.gov This technique is particularly useful for separating ions of specific fatty acid alkyl esters (FAAEs) from the effluent of a gas chromatograph, even when they elute closely together. nih.gov

In a study analyzing FAAEs with carbon numbers from 8 to 20, which includes methyl octanoate and methyl decanoate, DMS was used to characterize the protonated monomers and proton-bound dimers formed via atmospheric pressure chemical ionization. nih.gov The differences in the field-dependent mobility coefficients of the ions allowed for their separation. This dual-stage ion filtering can isolate specific FAMEs within seconds, demonstrating a powerful tool for rapid and selective analysis in complex mixtures like biodiesels without significant charge suppression issues. nih.gov The combination of GC with DMS provides enhanced selectivity, which is valuable when chromatographic separation alone is insufficient. nih.govescholarship.org

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) provides exceptional separation power for analyzing highly complex mixtures, such as the bio-oils produced from biomass pyrolysis. researchgate.net GC×GC utilizes two columns with different stationary phases to separate the sample, resulting in a structured two-dimensional chromatogram with significantly higher peak capacity and resolution compared to single-dimension GC. embrapa.br

In the analysis of bio-oils from the pyrolysis of fruit residues, GC×GC-TOF/MS was able to identify over a hundred different compounds. researchgate.net While this specific study did not list methyl octanoate or methyl decanoate, the technique is well-suited for resolving the complex array of oxygenated compounds, including esters, that are characteristic of pyrolysis effluents. The structured nature of the 2D chromatogram aids in the identification of unknown compounds based on their physicochemical properties. embrapa.br

Headspace Gas Chromatography (HS-GC) and HS-GC/IMS for Volatile Compound Profiling

Headspace sampling is a sample preparation technique designed for the analysis of volatile organic compounds (VOCs) within a solid or liquid matrix. perkinelmer.comrfppl.co.in The sample is sealed in a vial and heated, causing volatile compounds to partition into the gas phase (headspace) above the sample. rfppl.co.in An aliquot of this headspace is then injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. perkinelmer.comfilab.fr

This technique is valuable for profiling volatile compounds and has been used to identify methyl octanoate and methyl decanoate in plant extracts. mdpi.com HS-GC is particularly useful for trace-level analysis as the analytes are concentrated in the headspace. perkinelmer.com

Combining headspace sampling with GC and ion mobility spectrometry (HS-GC-IMS) provides a rapid, sensitive, and non-destructive method for establishing volatile fingerprints of various samples. mdpi.comresearchgate.net GC-IMS adds another layer of separation based on the drift time of ions through a chamber, allowing for the characterization of volatile compounds with high accuracy. nih.govnih.gov This technique has been successfully applied to analyze the volatile profiles of foods and other biological materials, differentiating samples based on their unique chemical signatures. mdpi.comnih.gov

Automation in Sample Preparation for FAME Analysis

The analysis of fatty acids, which are frequently converted to their more volatile fatty acid methyl esters (FAMEs) for gas chromatography (GC), has been significantly enhanced by the automation of sample preparation. This automation addresses the laborious and time-consuming nature of traditional manual methods, leading to increased sample throughput and improved reproducibility. creative-proteomics.comnih.gov Robotic workstations, such as the Zymate Laboratory Automation System, have been employed to automate the transesterification of glyceride samples into FAMEs. agriculturejournals.cznih.gov These systems can handle multiple samples simultaneously, performing tasks such as reagent addition, heating, mixing, and extraction, culminating in a dilute hexane (B92381) solution of FAMEs ready for GC analysis. creative-proteomics.comagriculturejournals.cz

Automated sample preparation systems offer several advantages over manual procedures. They can significantly reduce the amount of solvents and reagents used, by as much as 50-fold in some cases, which lowers the cost per analysis and minimizes operator exposure to hazardous chemicals. nih.gov Furthermore, automation leads to better precision and accuracy. For instance, an automated acid-catalyzed preparation of FAME standards, including methyl decanoate, demonstrated an average relative standard deviation (RSD) of 1.2%, compared to 2.7% for the manual method. nih.gov

Both acid-catalyzed and base-catalyzed reactions are amenable to automation. nih.gov Base-catalyzed transesterification, often using sodium methoxide, is a rapid, single-step process that occurs at room temperature. agriculturejournals.cz Acid-catalyzed methods, while also effective, may require heating. creative-proteomics.com The choice of method depends on the nature of the sample, as base-catalyzed reactions are not effective for free fatty acids. nih.gov

The following table provides a comparative overview of manual versus automated sample preparation for FAME analysis, highlighting the improvements in key analytical parameters.

Table 1: Comparison of Manual and Automated FAME Sample Preparation

| Parameter | Manual Preparation | Automated Preparation | Reference |

|---|---|---|---|

| Sample Throughput | Low | High (e.g., up to 200 samples/day) | creative-proteomics.com |

| Precision (RSD) | Higher (e.g., 2.7%) | Lower (e.g., 1.2%) | nih.gov |

| Reagent Consumption | High | Significantly Reduced (up to 50-fold) | nih.gov |

| Operator Intervention | High | Minimal | nih.gov |

Application as Analytical Reference Standards

Methyl decanoate and methyl octanoate serve as crucial analytical reference standards in the field of chromatography, particularly for the analysis of fatty acids. nih.govmdpi.com Their availability in high purity from various chemical suppliers allows for their use in the development, validation, and calibration of analytical methods. researchgate.net As reference standards, they provide a benchmark for the identification and quantification of fatty acids in a wide array of samples, including edible oils, biofuels, and biological matrices. nih.govmdpi.comresearchgate.net

In gas chromatography (GC), compounds are typically identified based on their retention time compared to a known reference standard. nih.gov By injecting a pure standard of methyl decanoate or methyl octanoate, analysts can confirm the presence of these specific FAMEs in a sample mixture. Moreover, these standards are essential for creating calibration curves, which are used to determine the concentration of the analytes in the sample. researchgate.net This is achieved by plotting the response of the detector (e.g., peak area) against known concentrations of the standard.

The use of an internal standard (IS) is a common practice in quantitative analysis to correct for variations in sample preparation and instrument response. researchgate.net An internal standard is a compound that is added in a constant amount to all samples, standards, and blanks. While odd-chain fatty acid methyl esters like methyl heptadecanoate are often preferred as internal standards because they are less likely to be naturally present in samples, methyl decanoate and methyl octanoate can also be used depending on the sample matrix. For example, in the analysis of FAMEs in beer wort, a GC-flame ionization (GC-FID) method was developed and validated using a standard mixture that included methyl decanoate and methyl octanoate. researchgate.net

Metabolomics Approaches using GC-MS and LC-MS

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, heavily relies on advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov These platforms are instrumental in obtaining comprehensive metabolic profiles and identifying potential biomarkers for various physiological and pathological states. The combination of GC-MS and LC-MS is often employed to achieve broader coverage of the metabolome, as the two techniques are complementary in the types of molecules they can effectively analyze. researchgate.net

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites like fatty acids, a derivatization step, such as conversion to FAMEs, is necessary to increase their volatility for GC analysis. nih.gov This makes GC-MS an ideal tool for fatty acid profiling in metabolomics studies. LC-MS, on the other hand, is adept at analyzing a wider range of compounds, including larger and more polar molecules, without the need for derivatization.

Identification of Differential Metabolites in Biological Matrices

A key goal in many metabolomics studies is to identify differential metabolites, which are molecules that show a significant change in abundance between different biological groups (e.g., healthy vs. diseased). These differential metabolites can provide insights into the biochemical pathways affected by a particular condition and may serve as potential biomarkers for diagnosis or prognosis.

In the context of food science, a study on the volatile compounds in Gouda cheeses of varying ages found that the concentrations of several esters, including methyl decanoate (referred to as methyl caprate), were higher in younger cheeses. agriculturejournals.cz This suggests that the levels of this metabolite change during the cheese ripening process.

In clinical research, alterations in fatty acid metabolism have been implicated in various diseases, including cancer. While broad changes in fatty acid profiles are often observed, the identification of specific fatty acid esters as differential metabolites is an active area of investigation. For instance, a study of liver tissue from a mouse model of Huntington's disease revealed significantly higher levels of several monounsaturated and polyunsaturated fatty acids compared to wild-type mice, indicating a clear alteration in fatty acid metabolism in this neurodegenerative disorder. Although this study did not specifically report on methyl decanoate and methyl octanoate, it highlights the potential for fatty acid esters to serve as differential metabolites in disease states.

Characterization of Volatile Organic Compounds (VOCs) in Complex Samples

Methyl decanoate and methyl octanoate are recognized as volatile organic compounds (VOCs) that can contribute to the aroma and flavor profiles of various complex samples, particularly in the food and beverage industry. The characterization of these VOCs is often performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. agriculturejournals.cznih.gov

In the analysis of cheese aroma, numerous esters, including both methyl and ethyl esters, are known to impart a wide range of fruity notes. A study on Gouda cheese identified methyl decanoate as one of the volatile compounds present, with higher concentrations found in younger cheeses. agriculturejournals.cz Similarly, research on Niva, a type of blue cheese, identified a range of volatile compounds, including three esters, although their concentrations were relatively low. nih.gov

The aroma of fermented beverages is also heavily influenced by their VOC profile. Studies on beer, wine, and cider have employed various sample preparation techniques to recover and identify a wide range of VOCs, including esters. In the analysis of pear syrups, GC-MS was used to identify 127 VOCs, with esters being a significant class of compounds contributing to the aroma. The following table presents a summary of studies where methyl esters have been identified as part of the VOC profile in complex food samples.

Table 2: Identification of Methyl Esters as VOCs in Complex Samples

| Sample Type | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Gouda Cheese | HS-SPME-GC-MS | Methyl decanoate identified as a volatile compound, with higher concentrations in younger cheeses. | agriculturejournals.cz |

| Fermented Sausages | GC-Olfactometry | Characterized by numerous esters, both ethyl and methyl, contributing fruity notes to the aroma. | |

| Pear Syrups | HS-SPME-GC-MS | Identified 127 VOCs, with butanoic acid, 2-methyl-, methyl ester being a key differential compound. | |

| Fermented Beverages (Beer, Wine, Cider) | GCxGC-TOFMS | Different sample preparation methods recover varying profiles of VOCs, including esters. |

Ecological and Biological Significance Non Clinical

Role as Volatile Organic Compounds (VOCs) in Plant Biology

The emission of VOCs is a vital strategy for plants, enabling them to interact with their environment in numerous ways. Methyl decanoate (B1226879) and methyl octanoate (B1194180) are among the diverse array of these compounds, contributing to a plant's chemical profile and mediating its ecological relationships.

The scent of a flower is a complex mixture of volatile compounds, and both methyl decanoate and methyl octanoate can be integral components of these bouquets. Their presence and concentration are highly variable, depending on the plant species and even the specific cultivar.

For instance, a study on various wild Clematis species and their cultivars revealed the presence of both methyl octanoate and methyl decanoate in their floral scents. maxapress.com The emission rates of these compounds differed significantly among the species and cultivars studied. In particular, the wild species designated as W4 exhibited higher emission rates of both methyl octanoate and methyl decanoate compared to other wild species and cultivars. maxapress.commaxapress.com This highlights the intraspecific variation in floral volatile profiles.

Another example is the water lily (Nymphaea colorata), which releases a blend of 11 volatiles, including methyl decanoate as a fatty acid derivative component. nih.gov The composition of floral scents is not static; it can change throughout the day and with the age of the flower, a phenomenon that is often linked to pollinator activity patterns. Research on Cymbidium ensifolium has shown that the emission of another methyl ester, methyl jasmonate, is developmentally and rhythmically controlled, peaking at certain times of the day and stages of flower development. nih.gov While this study did not focus on methyl decanoate or methyl octanoate, it illustrates the dynamic nature of floral scent emission.

The following table summarizes the presence of methyl decanoate and methyl octanoate in the floral scents of different plant species based on available research:

| Plant Species | Methyl Decanoate Present | Methyl Octanoate Present | Reference |

| Clematis spp. (various wild and cultivars) | Yes | Yes | maxapress.commaxapress.com |

| Nymphaea colorata (Water Lily) | Yes | Not specified | nih.gov |

The floral scents containing methyl decanoate and methyl octanoate play a crucial role in attracting pollinators. maxapress.com The specific blend of volatiles acts as a chemical cue, guiding insects and other animals to the flower to facilitate pollination. The variation in scent composition, as seen in Clematis, likely contributes to attracting different types of pollinators. maxapress.com

Beyond attracting beneficial insects, these VOCs can also be involved in defending plants against herbivores. wikipedia.orgnih.gov When a plant is damaged by an herbivore, it can trigger the release of a specific blend of volatiles. wikipedia.orgicrisat.org These herbivore-induced plant volatiles (HIPVs) can have several defensive functions. They can directly repel herbivores or act as a deterrent to feeding. nih.govicrisat.org Additionally, HIPVs can serve as an indirect defense mechanism by attracting the natural enemies of the herbivores, such as parasitic wasps or predatory mites. wikipedia.orgicrisat.org The release of these chemical signals essentially calls for "bodyguards" to protect the plant. The specific composition of the HIPV blend can be unique to the plant and the herbivore species involved, creating a highly specific signaling system. icrisat.org

While the direct role of methyl decanoate and methyl octanoate in the herbivore defense of specific plants is an area requiring more targeted research, their nature as fatty acid derivatives suggests their potential involvement in these complex defensive strategies. nih.gov

The production of floral volatiles like methyl decanoate and methyl octanoate is under genetic control. The biosynthetic pathways that create these compounds involve a series of enzymatic reactions. For example, in Clematis, the presence of methyl esters like methyl octanoate and methyl decanoate suggests the involvement of O-methyltransferase (OMT) and SABATH methyltransferase enzymes in their production. maxapress.com The expression of the genes encoding these enzymes is a critical factor in determining the final volatile profile of a flower. nih.gov

Environmental factors can also significantly influence the emission of these compounds. Light, for instance, plays a crucial role. Studies on Arabidopsis thaliana have shown that changes in light quality, such as the red to far-red light ratio that occurs in dense vegetation, can suppress the emission of both constitutive and induced VOCs. nih.gov This indicates that the competitive environment of a plant can directly impact its chemical signaling capabilities. Other environmental stressors can also modulate volatile emissions, as plants adjust their chemical defenses in response to various threats. nih.gov The interplay between genetics and the environment ultimately shapes the dynamic and ecologically significant volatile profile of a plant.

Function as Insect Pheromones and Attractants

In the insect world, chemical communication is paramount, and methyl decanoate and methyl octanoate serve as important signals for various species. They can act as pheromones, which are chemicals used for communication between individuals of the same species, or as kairomones, which are beneficial to the receiver but not the emitter.

One of the well-documented roles of these compounds is as attractants for the greater wax moth, Galleria mellonella, a pest of beehives. apidologie.orgherts.ac.uk Research has demonstrated that synthetic methyl octanoate and methyl decanoate are attractive to female G. mellonella. apidologie.org Notably, methyl octanoate was found to be as effective as n-nonanal, a known component of the wax moth's sex pheromone, in laboratory bioassays. apidologie.org This suggests that these compounds could mimic or be part of the natural pheromone blend that guides the moths.

Beyond the greater wax moth, these esters have been identified as attractants for other Lepidopteran species as well. google.com For instance, they are listed as potential attractants for the codling moth (Cydia pomonella). google.com The specificity of these attractants can be quite high, with different but structurally related compounds attracting different species. For example, while methyl octanoate is an attractant for some species, ethyl 4-methyloctanoate has been identified as a major component of the male-produced aggregation pheromone of the rhinoceros beetle, Oryctes rhinoceros. nih.govguaminsects.net

The following table highlights some insect species for which methyl decanoate and/or methyl octanoate act as attractants:

| Insect Species | Compound | Type of Attractant | Reference |

| Galleria mellonella (Greater Wax Moth) | Methyl octanoate, Methyl decanoate | Attractant for females | apidologie.orgherts.ac.uk |

| Cydia pomonella (Codling Moth) | Methyl decanoate, Methyl octanoate | Potential bisexual attractant | google.com |

The attractive properties of methyl decanoate and methyl octanoate have led to research into their use in "attract-and-kill" strategies for pest management. apidologie.orggoogle.com This approach involves using the attractant to lure pests to a trap or a bait that contains a killing agent, such as an insecticide. This method offers a more targeted approach to pest control compared to broad-spectrum pesticide applications, as it specifically targets the pest species that are drawn to the lure. researchgate.net

For the greater wax moth, the effectiveness of methyl octanoate as an attractant makes it a potential candidate for use in such control strategies. apidologie.org Similarly, the identification of these compounds as attractants for agricultural pests like the codling moth opens up possibilities for developing novel pest management tools. google.com The principle of the attract-and-kill method has been successfully explored for other insects, such as the oriental fruit fly, using different attractants like methyl eugenol (B1671780) in combination with insecticides. researchgate.net This demonstrates the viability of the strategy, which could be adapted using methyl decanoate and methyl octanoate for relevant pest species. The development of such targeted methods is a key area of research in sustainable agriculture, aiming to reduce reliance on conventional pesticides.

Presence in Food Volatile Profiles and Flavor Research

Methyl decanoate and methyl octanoate are fatty acid methyl esters (FAMEs) that contribute to the complex aroma profiles of a variety of food products. Their presence is a result of the esterification of decanoic and octanoic acids with methanol (B129727), respectively. These reactions can occur naturally during ripening and fermentation processes or as a result of processing and aging. Research into the volatile composition of foods has identified these esters in fruits, cheeses, and meat products, where they contribute a range of fruity, waxy, and wine-like notes.

Detailed Research Findings

In Fruits:

Both esters have been identified in the volatile profiles of several fruits. A study on eight peach varieties grown in the Eastern Balkan Peninsula detected methyl decanoate in all of them, with relative concentrations varying between 0.57% and 1.34% of the total identified volatile compounds. nih.gov Methyl octanoate was also reported as a volatile component in peaches and nectarines. nih.govoup.comresearchgate.net In a study of 'Big Top' nectarines and 'Early Rich' peaches, methyl octanoate was identified as one of the volatile compounds. oregonstate.edu Another analysis of peach varieties also listed methyl octanoate as a contributor to the aroma, describing its scent as green, sweet, orange, and herbal. oup.com

In Cheese:

The flavor of cheese is a complex matrix of compounds derived from the breakdown of fats, proteins, and lactose. While ethyl esters are often more prevalent, methyl esters also play a role. Research on Spanish cured ewes' milk cheeses identified methyl esters, including methyl decanoate, although they were present in smaller proportions (0.7%) compared to organic acids and ketones. oregonstate.edu In studies of Serra da Estrela cheese, a Portuguese ewe's milk cheese, various volatile compounds are identified, with free fatty acids being the dominant family. researchgate.netmdpi.com The presence of methyl esters is noted in the broader context of cheese aroma development, which involves a multitude of enzymatic and chemical reactions. academicjournals.orgnadiaberenstein.com

Methyl octanoate has been identified in the volatile emissions of blue cheese, contributing to its complex aroma profile. oregonstate.eduoregonstate.edu Research on the maturation of chorizo, a fermented sausage, showed that the concentration of methyl octanoate significantly increased during the ripening process, suggesting its formation through microbial esterase activity. thegoodscentscompany.com

In Meat Products:

Analysis of mutton has provided quantitative data on methyl decanoate. A study comparing wet- and dry-aged mutton patties found that the concentration of methyl decanoate was higher in the dry-aged samples (0.370 mg/g) compared to the wet-aged ones (0.263 mg/g). nih.govresearchgate.net In this particular study, methyl octanoate was not detected in either sample. nih.gov Another study on the volatile compounds in Hu and Tan sheep also identified methyl decanoate. nih.gov

In Other Food Products:

Methyl octanoate has been identified, though not quantified, in the volatile profiles of cassava and grape juice. It has also been noted as a component in some coconut milk products. oup.com

It is a common finding in flavor research that while methyl esters like methyl decanoate and methyl octanoate are present and contribute to the aroma, their ethyl counterparts (ethyl decanoate and ethyl octanoate) are often found in higher concentrations and are considered to have a greater impact on the characteristic fruity notes of many fermented foods and beverages. oregonstate.edu

Interactive Data Table: Presence of Methyl Decanoate in Food Volatiles

| Food Product | Presence | Concentration | Research Findings |

| Mutton (Dry-Aged) | Detected | 0.370 mg/g | Higher concentration compared to wet-aged mutton. nih.govresearchgate.net |

| Mutton (Wet-Aged) | Detected | 0.263 mg/g | Lower concentration compared to dry-aged mutton. nih.govresearchgate.net |

| Peach (various cultivars) | Detected | 0.57% - 1.34% (relative concentration) | Present in all eight studied varieties. nih.gov |

| Asian Pear | Detected | Not Quantified | Identified as a volatile constituent. academicjournals.orgresearchgate.net |

| Sheep's Milk Cheese | Detected | 0.7% (as part of total methyl esters) | Part of the volatile profile of cured ewes' milk cheeses. oregonstate.edu |

Interactive Data Table: Presence of Methyl Octanoate in Food Volatiles

| Food Product | Presence | Concentration | Research Findings |

| Chorizo | Detected | Increased during ripening | Concentration significantly increased during the 28-day maturation period. thegoodscentscompany.com |

| Peach & Nectarine | Detected | Not Quantified | Identified as a volatile compound contributing to the aroma. oup.comresearchgate.netoregonstate.edu |

| Blue Cheese | Detected | Not Quantified | Identified in volatile emissions. oregonstate.edu |

| Cassava | Detected | Not Quantified | Identified in volatile emissions. |

| Grape Juice | Detected | Not Quantified | Identified in volatile emissions. |

Advanced Research Applications and Studies

Combustion Mechanism Research

Methyl decanoate (B1226879) and methyl octanoate (B1194180) are pivotal in combustion research, serving as surrogates for the complex fatty acid methyl esters (FAMEs) found in biodiesel. Their defined structures facilitate detailed investigations into the chemical kinetics of ignition, oxidation, and pyrolysis, which is essential for optimizing engine performance and developing cleaner alternative fuels.

Studies on Ignition Delay Mechanisms and Ammonia (B1221849) Addition Effects for Methyl Decanoate

The ignition delay time is a critical parameter in engine combustion, and understanding the mechanisms that govern it for biodiesel surrogates like methyl decanoate is a key area of research. Studies have shown that the addition of ammonia (NH₃) to methyl decanoate affects its ignition delay. mdpi.combibliotecacpi.cl Specifically, research indicates that increasing the molar amount of ammonia in the mixture leads to a longer ignition delay time for methyl decanoate within certain temperature ranges. mdpi.combibliotecacpi.cl This effect is most pronounced in the negative temperature coefficient (NTC) region, a phenomenon observed in the combustion of many hydrocarbon fuels. mdpi.combibliotecacpi.cl

Further analysis reveals that ammonia addition weakens the elementary reactions that both promote and inhibit the decomposition of methyl decanoate, ultimately reducing its consumption and production rates. mdpi.combibliotecacpi.cl These findings are significant for the potential use of ammonia as a carbon-free fuel to be co-fired with biodiesel.

Kinetic Modeling of Oxidation and Pyrolysis

To accurately predict and simulate the combustion behavior of biodiesel, researchers develop detailed chemical kinetic models for the oxidation and pyrolysis of its surrogate molecules. osti.gov These models encompass a vast network of elementary reactions that describe the fuel's breakdown and the subsequent formation of various products. For methyl decanoate, detailed kinetic models have been developed to cover both high and low-temperature oxidation pathways. osti.govllnl.gov These models are validated against experimental data from various setups, including jet-stirred reactors and shock tubes. osti.govllnl.gov

A key feature of these models is their ability to replicate the early formation of carbon dioxide, a characteristic unique to the combustion of biofuels due to the presence of the ester group in the fuel molecule. llnl.gov Similarly, for methyl octanoate, detailed chemical kinetic models have been developed to study its oxidation under various conditions, providing good agreement with experimental data on intermediate species. researchgate.net The development of these models is crucial for understanding auto-ignition phenomena and for the broader simulation of biodiesel combustion. osti.govllnl.gov

Use as Biodiesel Surrogates in Combustion Studies

Methyl decanoate and methyl octanoate are widely used as surrogates for biodiesel in combustion studies because their chemical properties are representative of the larger methyl esters found in fuels derived from sources like rapeseed and soybean. llnl.govllnl.gov Their use allows for more fundamental and systematic investigations into how factors such as carbon chain length influence combustion characteristics like ignition delay and flame speed. llnl.govacs.org

For instance, methyl decanoate has been used as a standalone surrogate or as a component in surrogate mixtures to study autoignition under high-pressure conditions relevant to internal combustion engines. acs.org These studies, often conducted in shock tubes and jet-stirred reactors, provide essential data for the development and validation of the detailed kinetic models discussed previously. llnl.govllnl.gov The insights gained from studying these simpler molecules are then applied to understand the combustion of more complex, real-world biodiesel fuels. llnl.gov

Biotransformation for Industrial Chemicals

The use of microorganisms to convert renewable feedstocks like methyl decanoate into valuable chemicals is a cornerstone of green chemistry. This biotransformation approach offers a sustainable alternative to traditional chemical synthesis.